ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

synthetic chemistry process yield moricizine intermediate

Procuring a dual-functionalized phenothiazine for divergent API synthesis or ANDA impurity qualification is challenging due to orthogonal reactivity requirements. This compound is the precise solution. - Dual-reactivity scaffold: The C-2 ethyl carbamate and N-10 3-chloropropanoyl groups enable a single-step amination to yield either Ethacizine (with diethylamine) or Moracizine (with morpholine) under the same refluxing toluene conditions. - Validated synthetic utility: Documented 77.5% isolated yield in the preceding amidation step, with direct precipitation avoiding chromatography, supports predictable scale-up costs. - Regulatory-ready: Cataloged as Moracizine Impurity 2 (M.P. 169-170 °C), it serves as an orthogonal identity standard for ANDA impurity marker qualification.

Molecular Formula C18H17ClN2O3S
Molecular Weight 376.9 g/mol
CAS No. 119407-03-3
Cat. No. B046878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
CAS119407-03-3
SynonymsEthyl-10-(3-chloropropionyl)-10H-phenothiazin-2-yl-carbamate
Molecular FormulaC18H17ClN2O3S
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl
InChIInChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23)
InChIKeyHJLNLVIQJYXVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate (CAS 119407-03-3): Procurable Phenothiazine Intermediate for Antiarrhythmic API Synthesis


Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate (CAS 119407-03-3, also indexed under CAS 34749-22-9) is a dual-functionalized phenothiazine derivative bearing both a C-2 ethyl carbamate and an N-10 3-chloropropanoyl substituent [1]. With a molecular formula of C₁₈H₁₇ClN₂O₃S and a molecular weight of 376.86 g/mol, it serves as the penultimate intermediate in the established synthetic routes to the Class Ic antiarrhythmic agents ethacizine and moracizine [2]. The compound's defining feature is the terminal chloro group, which functions as the leaving group for nucleophilic displacement by diethylamine (to yield ethacizine) or morpholine (to yield moracizine), making its procurement critical for medicinal chemistry groups developing or manufacturing these cardiovascular agents [3].

Why Generic Phenothiazine Intermediates Cannot Substitute for Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate in Antiarrhythmic API Synthesis


The generalized substitution of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate with other commercially available phenothiazine derivatives is precluded by the compound's uniquely orthogonal functionalization architecture. The ethyl carbamate at C-2 and the 3-chloropropanoyl moiety at N-10 are both required for the subsequent, structurally divergent amination step that distinguishes ethacizine (ethyl carbamate + diethylaminopropanoyl) from moracizine (ethyl carbamate + morpholinopropanoyl) [1]. Neither the unsubstituted precursor ethyl 10H-phenothiazin-2-ylcarbamate (CAS 37711-29-8, lacking the N-10 acyl group) nor 10-(3-chloropropanoyl)-10H-phenothiazine (CAS 4091-91-2, lacking the C-2 carbamate) can replicate this synthetic utility, as each lacks one of the two essential functional handles [2]. Furthermore, the terminal alkyl chloride is specifically engineered for nucleophilic displacement under refluxing toluene conditions (110–120 °C), a reactivity profile not shared by analogous intermediates bearing different leaving groups or N-acyl chain lengths .

Quantitative Differentiation Evidence for Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate vs. Closest Analogs


Synthetic Yield in the Moricizine Pathway: Chloropropanoyl Intermediate Achieves 77.5% Isolated Yield at 10-Gram Scale

In the published synthetic route to moricizine hydrochloride, the amide formation between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride yields ethyl 10-(3-chloropropionyl)-phenthiazine-2-carbamate as a crystalline precipitate with an isolated yield of 10.2 g, corresponding to 77.5% of the theoretical amount . This yield is achieved under straightforward refluxing toluene conditions without chromatographic purification, as the product precipitates directly from the reaction mixture .

synthetic chemistry process yield moricizine intermediate

Melting Point as an Identity and Purity Benchmark: Sharp M.P. 169–170 °C vs. Broader Ranges of Structural Analogs

Ethyl 10-(3-chloropropanoyl)phenothiazine-2-carbamate exhibits a sharp, experimentally determined melting point of 169–170 °C, as documented in the moricizine synthetic procedure . This narrow 1 °C range provides a definitive identity and purity checkpoint for incoming quality control. By contrast, the computed melting point of the unacylated precursor ethyl 10H-phenothiazin-2-ylcarbamate (CAS 37711-29-8) is estimated at approximately 175 °C (mean of weighted MP, MPBPWIN method), a value that is predicted rather than experimentally validated and falls within a broader estimation interval .

quality control melting point identity verification

Commercially Available Purity Grades: Multiple Vendors Offer ≥95% to 99% Purity, Enabling Fit-for-Purpose Procurement

The target compound is commercially available from multiple independent suppliers at defined purity tiers. Documented purity grades include >95% (Shanghai Yifei Biotechnology) , 97% (Chemenu, ChemAny) , and 99% (LookChem) . This tiered availability allows procurement officers to select a purity grade matched to the intended application—95%+ for exploratory synthesis, 97% for lead optimization, and 99% for GMP-adjacent or reference standard work. The precursor ethyl 10H-phenothiazin-2-ylcarbamate is also available at 98–99%, but lacks the critical N-10 chloropropanoyl warhead .

purity specification vendor comparison procurement

Dual-Functionalization Architecture: The Only Phenothiazine Intermediate Carrying Both C-2 Carbamate and N-10 Chloropropanoyl Groups

A structural survey of commercially cataloged phenothiazine derivatives confirms that ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is the only readily procurable phenothiazine intermediate that simultaneously contains (i) an ethyl carbamate at C-2 and (ii) a 3-chloropropanoyl group at N-10 [1]. The closest cataloged analog, ethyl (10-(3-(diethylamino)propanoyl)-10H-phenothiazin-2-yl)carbamate (ethacizine), has already undergone the amination step and thus cannot serve as a branching intermediate for moricizine synthesis [2]. The bis-carbamate analog, [10-(3-chloro-propionyl)-10H-phenothiazine-3,7-diyl]-bis-carbamic acid diethyl ester (CAS 59436-37-2), carries a carbamate at both C-3 and C-7 rather than at C-2, altering the electronic environment of the phenothiazine core and diverging from the ethacizine/moricizine pharmacophore .

structural differentiation functional handles orthogonal reactivity

Validated Synthetic Route Orthogonality: Chloropropanoyl Intermediate Is Explicitly Documented in Both Ethacizine and Moricizine Patent/Procedural Literature

The compound's role as a penultimate intermediate is documented in independent synthetic procedures for both ethacizine and moricizine. In the ethacizine route, 10-(3-chloropropionyl)-2-(ethoxycarbonylamino)phenothiazine is reacted with diethylamine in refluxing toluene [1]. In the moricizine route, the identical intermediate is condensed with morpholine, again in refluxing toluene, yielding moricizine free base [2]. This dual-route validation is not available for any other phenothiazine intermediate in this chemical space, as compounds such as ethyl 10H-phenothiazin-2-ylcarbamate appear only as earlier-stage precursors and are not documented as direct substrates for the final amination step .

route validation drug master file process chemistry

Predicted Physicochemical Property Differentiation: XLogP3 = 3.9 Positions the Intermediate for Optimal Organic-Phase Reactivity

The computed XLogP3 value for ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is 3.9, as reported by PubChem [1]. This value reflects the balanced lipophilicity contributed by the phenothiazine core (cLogP ~4.0 for unsubstituted phenothiazine) moderated by the polar carbamate group. For comparison, the precursor ethyl 10H-phenothiazin-2-ylcarbamate has a lower computed XLogP3 of approximately 3.0 (estimated from the absence of the 3-chloropropanoyl group) [2], which would reduce organic-solvent partitioning efficiency during extractive workup. The higher XLogP3 of the target compound is consistent with its observed precipitation behavior from refluxing toluene, a property that facilitates direct isolation without aqueous workup .

physicochemical properties XLogP solubility prediction

Recommended Procurement and Application Scenarios for Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate


Unified Intermediate for Divergent Ethacizine/Moricizine Process Chemistry

Process chemistry groups developing or scaling up ethacizine or moricizine APIs benefit from procuring this single intermediate, which can be diverged to either final drug substance by simply changing the nucleophile (diethylamine vs. morpholine) under identical refluxing toluene conditions. The documented 77.5% isolated yield for the preceding amidation step and the product's direct precipitation without chromatography provide a predictable cost model for kilo-lab and pilot-plant campaigns. Dual-route validation in independent synthetic procedures [1] reduces the risk of route obsolescence.

Reference Standard and Impurity Profiling for Moricizine ANDA/505(b)(2) Filings

Regulatory affairs and analytical development teams supporting moricizine hydrochloride abbreviated new drug applications can procure this compound as a characterized impurity standard. Cataloged explicitly as 'Moracizine Impurity 2' , the compound's sharp M.P. of 169–170 °C and defined molecular weight (376.86 g/mol) [1] provide the orthogonal identity confirmation required for impurity marker qualification in ANDA submissions. The availability at 97–99% purity from multiple vendors supports both method validation and routine quality control testing.

Medicinal Chemistry SAR Exploration of 10-Acylaminopropionyl Phenothiazines

Medicinal chemistry teams exploring structure–activity relationships in the 10-acylaminopropionyl phenothiazine carbamate series can use this intermediate as a universal diversification platform. The terminal alkyl chloride serves as an electrophilic handle for reaction with diverse amine nucleophiles beyond diethylamine and morpholine, enabling the parallel synthesis of focused libraries. The dual-functionalization architecture ensures that SAR at both the C-2 carbamate and N-10 aminoacyl regions can be probed from a common starting material, a strategy not feasible with mono-functionalized analogs.

Academic Training and Methodology Development for Phenothiazine N-Acylation Chemistry

Academic laboratories teaching advanced heterocyclic chemistry or developing new N-acylation methodologies can employ this compound as a well-characterized reference substrate. Its experimentally determined M.P. (169–170 °C), published yield data (77.5%), and unambiguous InChIKey (HJLNLVIQJYXVBB-UHFFFAOYSA-N) make it suitable for benchmarking new synthetic methods. The compound's dual functional groups also serve as pedagogical examples of orthogonal protecting-group-free reactivity in phenothiazine systems.

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